(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate

Description

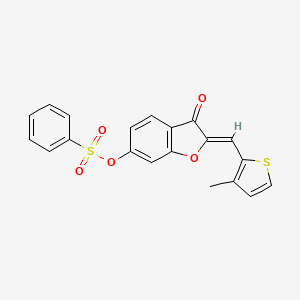

The compound (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate belongs to a class of benzofuran derivatives functionalized with a sulfonate ester group. Its structure comprises a benzofuran core substituted at the 6-position with a benzenesulfonate moiety and at the 2-position with a (Z)-configured 3-methylthiophen-2-ylmethylene group.

Key structural attributes include:

- Benzofuran backbone: Provides rigidity and planar geometry, influencing binding interactions.

Properties

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O5S2/c1-13-9-10-26-19(13)12-18-20(21)16-8-7-14(11-17(16)24-18)25-27(22,23)15-5-3-2-4-6-15/h2-12H,1H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSFJGRKELYZNJ-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzenesulfonate is a complex organic compound notable for its unique structural features, including a benzofuran core and a sulfonate group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The compound's IUPAC name is [(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] benzenesulfonate. Its molecular formula is with a molecular weight of 364.39 g/mol. The structural arrangement contributes significantly to its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting that the presence of the thiophene moiety enhances this activity. For instance, compounds sharing structural similarities with (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Preliminary findings suggest that the compound can inhibit cancer cell proliferation, likely through mechanisms involving apoptosis induction and cell cycle arrest. For example, similar benzofuran derivatives have shown cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

Compounds with thiophene rings are often associated with anti-inflammatory properties. This specific compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). Such actions could provide therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of this compound likely involves interactions with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in key metabolic pathways.

- Receptor Modulation : It could bind to cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

- Nucleic Acid Interactions : Potential interactions with DNA or RNA may influence gene expression and cellular responses.

Case Studies

-

Antimicrobial Efficacy : A study evaluated the antimicrobial properties of structurally related compounds, finding that those with similar functional groups exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli.

Compound MIC (µg/mL) Compound A 15 Compound B 30 (Z)-2... 20 -

Cytotoxicity Assay : In vitro assays on HeLa cells revealed that (Z)-2... caused a dose-dependent reduction in cell viability after 48 hours of treatment.

Concentration (µM) Cell Viability (%) 10 80 20 60 50 30

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations from Structural Comparisons

Sulfonate vs. Benzoate Esters: The target compound’s benzenesulfonate group confers higher polarity and acidity compared to the dimethoxybenzoate analog . This may influence solubility in aqueous environments and interactions with charged biological targets.

Substituent Effects on the Aromatic Ring :

- The 2,4,5-trimethoxyphenyl group in introduces electron-donating methoxy groups at meta and para positions, which could stabilize charge-transfer interactions. In contrast, the 2,5-dimethoxy substitution in may alter the molecule’s dipole moment .

Thiophene vs. Phenyl Substituents: The 3-methylthiophene group in the target compound and provides a sulfur atom capable of forming non-covalent interactions (e.g., sulfur-π or hydrogen bonds). This contrasts with purely phenyl-based substituents in , which rely on π-π stacking or hydrophobic effects.

Hypothetical Reactivity and Stability Trends

- Stability : Sulfonate esters (target compound, ) are generally more resistant to hydrolysis than carboxylic esters (e.g., ) under physiological conditions due to the stronger S-O bond .

- Synthetic Accessibility : Methanesulfonate derivatives may be easier to synthesize than benzenesulfonates due to the simplicity of methanesulfonic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.